molecular formula C28H24N6O3 B6549248 3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 1040664-05-8

3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B6549248
CAS No.: 1040664-05-8
M. Wt: 492.5 g/mol
InChI Key: PNTMERNEVIFXSB-UHFFFAOYSA-N
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Description

This compound is part of the triazolopyrimidine family, known for its versatile biological activities. It combines a benzyloxyphenyl group and a phenylethyl group with a triazolopyrimidine structure, giving it a unique chemical makeup.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: : The preparation begins with the synthesis of the benzyloxyphenyl intermediate via nucleophilic substitution.

  • Cyclization: : The intermediate undergoes cyclization with a triazolopyrimidine precursor in a solvent like DMF (Dimethylformamide), using a base like NaH (Sodium Hydride).

  • Functional Group Addition: : The methyl and phenylethyl groups are introduced via Friedel-Crafts alkylation, using reagents like methyl chloride and phenylethyl bromide.

Industrial Production Methods

Industrially, the compound is synthesized using flow chemistry to ensure continuous production and higher yields. Reactor setups include:

  • Microreactors: : To optimize reaction conditions and control temperature precisely.

  • Catalysts: : Palladium or copper catalysts facilitate the substitution reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form corresponding sulfoxides and sulfones.

  • Reduction: : Can be reduced to its amine derivatives using reducing agents like sodium borohydride.

  • Substitution: : Halogenation reactions occur at the benzyloxyphenyl group using halogen reagents.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, Oxone.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : DMF, DMSO (Dimethyl Sulfoxide).

Major Products

  • Sulfoxides and Sulfones: : Result from oxidation.

  • Amine Derivatives: : Result from reduction.

  • Halogenated Compounds: : Result from substitution reactions.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Acts as a precursor or intermediate in organic synthesis.

Biology

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes, affecting metabolic pathways.

  • Protein Interactions: : Can be used to study protein-ligand interactions.

Medicine

  • Drug Development: : Investigated for its potential as an anti-cancer and anti-inflammatory agent.

Industry

  • Material Science: : Used in the production of advanced materials with specific properties.

Mechanism of Action

This compound interacts with cellular targets by binding to specific proteins or enzymes, thereby altering their activity. It may inhibit enzyme function through competitive or non-competitive inhibition, affecting pathways like signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Triazolopyrimidine Derivatives: : Such as 3-(4-bromophenyl)-5-phenyl-1,2,4-triazolo[4,3-a]pyrimidine.

  • Pyrimidine Analogues: : Like 5-methyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-d]pyrimidine-4,6-dione.

Uniqueness

This compound stands out due to its dual aromatic substituents, enhancing its binding affinity and specificity towards certain biological targets. The presence of the benzyloxyphenyl group adds a distinct lipophilicity, making it a versatile candidate in medicinal chemistry.

So there you have it. This compound’s got quite the resume, right?

Properties

IUPAC Name

1-methyl-5-(2-phenylethyl)-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N6O3/c1-32-26-23(25(35)29-28(32)36)33(17-16-19-8-4-2-5-9-19)27-31-30-24(34(26)27)21-12-14-22(15-13-21)37-18-20-10-6-3-7-11-20/h2-15H,16-18H2,1H3,(H,29,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTMERNEVIFXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OCC5=CC=CC=C5)CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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